6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

Catalog No.
S522952
CAS No.
324759-76-4
M.F
C31H30Br2N4O2
M. Wt
650.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)pr...

CAS Number

324759-76-4

Product Name

6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

IUPAC Name

6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

Molecular Formula

C31H30Br2N4O2

Molecular Weight

650.4 g/mol

InChI

InChI=1S/C31H30Br2N4O2/c1-3-36(4-2)17-16-28(38)37-27(20-10-12-22(32)13-11-20)19-26(35-37)30-29(21-8-6-5-7-9-21)24-18-23(33)14-15-25(24)34-31(30)39/h5-15,18,27H,3-4,16-17,19H2,1-2H3,(H,34,39)

InChI Key

OAXDKXMGESZLKV-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br

solubility

Soluble in DMSO

Synonyms

CCT020312; CCT-020312; CCT 020312.

Canonical SMILES

CCN(CC)CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br

The exact mass of the compound 6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one is 648.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

EIF2AK3 Activator

6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one, also known as CCT020312, is a scientific research compound identified as an activator of EIF2AK3 (Eukaryotic translation initiation factor 2 alpha kinase 3) []. EIF2AK3, also known as PERK (protein kinase R-like endoplasmic reticulum kinase), plays a critical role in the integrated stress response (ISR) pathway, which helps cells adapt to various stress conditions [].

6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one is a complex organic compound characterized by its unique structure, which incorporates multiple functional groups including bromine, diethylamino, and quinoline moieties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Typical of quinoline derivatives. Key reactions include:

  • Bromination: The presence of bromine in the structure allows for electrophilic substitution reactions.
  • Cyclization: The dihydropyrazole unit can participate in cyclization reactions to form more complex structures.
  • Condensation: The amide bond formed between the diethylamino propanoyl group and the pyrazole can undergo hydrolysis or condensation under certain conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that 6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one exhibits significant biological activity:

  • Anticancer Properties: Studies have shown that this compound can inhibit the viability of cancer cell lines, particularly in triple-negative breast cancer, by inducing apoptosis and causing cell cycle arrest through specific signaling pathways like PERK/eIF2α/ATF4/CHOP .
  • Neuroprotective Effects: Preliminary research suggests potential benefits in neurodegenerative diseases, although detailed mechanisms remain to be elucidated.

The synthesis of 6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one typically involves several steps:

  • Bromination: Starting materials are brominated using bromine or brominating agents.
  • Formation of Dihydropyrazole: A precursor containing a pyrazole ring is synthesized through condensation reactions.
  • Amide Formation: The diethylamino propanoyl group is introduced via amide coupling reactions.
  • Final Cyclization: The final compound is obtained through cyclization and purification processes involving organic solvents like dimethyl sulfoxide.

These methods require careful control of reaction conditions to ensure high yields and purity .

The compound has diverse applications, particularly in:

  • Cancer Research: As a potential therapeutic agent targeting specific cancer pathways.
  • Pharmaceutical Development: It serves as a lead compound for synthesizing new drugs aimed at treating various malignancies and possibly neurodegenerative disorders.

Additionally, its unique chemical structure makes it a candidate for further modifications to enhance efficacy and reduce toxicity.

Interaction studies focus on the compound's ability to bind with specific biological targets, such as proteins involved in cancer progression. Key findings include:

  • Protein Kinase Activation: The compound activates EIF2AK3 (PERK), leading to phosphorylation events that trigger cellular stress responses.
  • Cell Cycle Regulation: It modulates the expression of cyclins and cyclin-dependent kinase inhibitors, affecting cell proliferation dynamics.

These interactions highlight its mechanism of action and potential as a therapeutic agent.

Several compounds share structural similarities with 6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one. Notable examples include:

Compound NameStructural FeaturesBiological Activity
6-BromoquinolineContains a bromine-substituted quinoline coreAnticancer properties similar to those of the target compound
4-BromophenylpyrazoleFeatures a bromophenyl group and pyrazole structureExhibits anti-inflammatory effects
DiethylaminoquinolineContains diethylamino substituents on a quinoline scaffoldPotential neuroprotective properties

Uniqueness

What sets 6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one apart is its intricate combination of brominated phenyl groups with both diethylamino and pyrazole functionalities, enhancing its potential as a multi-targeted therapeutic agent in cancer treatment and beyond.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Exact Mass

648.0736

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Stockwell SR, Platt G, Barrie SE, Zoumpoulidou G, Te Poele RH, Aherne GW,
2: Bruch J, Xu H, Rösler TW, De Andrade A, Kuhn PH, Lichtenthaler SF, Arzberger

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